Diisopentyl succinate

概要

説明

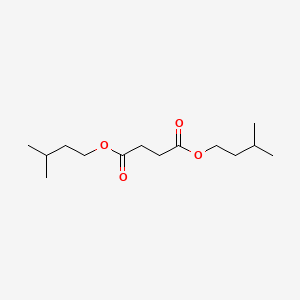

Diisopentyl succinate, also known as succinic acid diisopentyl ester, is an organic compound with the molecular formula C₁₄H₂₆O₄. It is a diester derived from succinic acid and isopentyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions

Diisopentyl succinate can be synthesized through the esterification of succinic acid with isopentyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to maximize yield and purity. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness in industrial production.

化学反応の分析

Types of Reactions

Diisopentyl succinate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to succinic acid and isopentyl alcohol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.

Reduction: this compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and acid or base catalysts.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

Hydrolysis: Succinic acid and isopentyl alcohol.

Transesterification: Different esters depending on the alcohol used.

Reduction: Corresponding alcohols.

科学的研究の応用

Food Industry

Diisopentyl succinate is evaluated as a flavoring agent in food products. According to the European Food Safety Authority (EFSA), it is part of a group of substances assessed for their safety in food applications. The compound's safety profile suggests it can be used in flavoring formulations without posing health risks when consumed within established limits .

Case Study: Flavoring Evaluations

- Study Reference : EFSA Scientific Opinion on Flavouring Group Evaluation 10

- Findings : this compound was included in evaluations of flavoring substances, where it was deemed safe for use in food products under specified conditions.

Cosmetics

In cosmetics, this compound serves as an emollient and skin-conditioning agent. Its ability to provide a smooth application and enhance the sensory properties of formulations makes it valuable in skin care products.

Safety Assessments

The Cosmetic Ingredient Review (CIR) Expert Panel has conducted assessments on similar compounds, concluding that they are safe for use in cosmetics when applied as intended. While specific data on this compound is limited, its chemical relatives have undergone rigorous safety evaluations .

Plasticizers

This compound is also explored as a bio-based plasticizer. Its properties make it an attractive alternative to traditional phthalate-based plasticizers, which have raised health concerns due to their endocrine-disrupting effects.

Research Findings

- A study published in Frontiers in Endocrinology highlights the importance of developing non-toxic plasticizers that do not interfere with hormonal functions .

- This compound's compatibility with various polymers enhances its potential as a sustainable plasticizer option.

Industrial Applications

Beyond food and cosmetics, this compound can be utilized in industrial applications such as coatings and adhesives due to its excellent solvency and compatibility with different resin systems.

Comparative Table of Applications

作用機序

The mechanism of action of diisopentyl succinate involves its interaction with specific molecular targets and pathways. In biological systems, it can participate in metabolic pathways involving succinic acid, influencing cellular processes such as energy production and biosynthesis. The ester bonds in this compound can be hydrolyzed by esterases, releasing succinic acid and isopentyl alcohol, which can then enter various metabolic pathways.

類似化合物との比較

Similar Compounds

- Diethyl succinate

- Dibutyl succinate

- Diisobutyl succinate

Comparison

Diisopentyl succinate is unique due to its specific ester groups derived from isopentyl alcohol. This gives it distinct physical and chemical properties compared to other succinate esters. For example, this compound has different solubility and reactivity profiles compared to diethyl succinate or dibutyl succinate, making it suitable for specific applications where other esters may not be as effective.

生物活性

Diisopentyl succinate (CAS Number: 818-04-2) is an ester derived from succinic acid and 3-methylbutanol. It is commonly used in various industrial applications, including as a plasticizer and solvent in the formulation of coatings and adhesives. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.

- Molecular Formula : C₁₄H₂₆O₄

- Molecular Weight : 258.35 g/mol

- IUPAC Name : Di(3-methylbutyl) butanedioate

Biological Activity

The biological activity of this compound has been studied primarily in terms of its toxicity, potential endocrine-disrupting effects, and interactions with various biological systems.

Toxicological Profile

- Acute Toxicity : Studies indicate that this compound exhibits low acute toxicity in various animal models. The LD50 values suggest a relatively safe profile when administered in moderate doses.

- Chronic Exposure : Long-term exposure studies have shown potential impacts on reproductive health, particularly concerning oxidative stress markers and hormonal balance in mammalian systems. For instance, exposure to similar esters has been linked to alterations in thyroid hormone levels and reproductive function in rodent models .

- Genotoxicity : Research indicates that this compound does not exhibit significant genotoxic effects, aligning with findings from related compounds within the same chemical class .

Endocrine Disruption Potential

Recent reviews have highlighted the potential for this compound to act as an endocrine disruptor. This includes:

- Hormonal Imbalances : Animal studies have reported changes in serum hormone levels following exposure to plasticizers like this compound, suggesting a risk for endocrine disruption .

- Reproductive Health Effects : Specific studies have documented adverse effects on male and female reproductive systems, including impaired spermatogenesis and altered estrous cycles due to oxidative stress induced by chemical exposure .

Case Study 1: Reproductive Health Impact

A study involving rats exposed to this compound at varying doses revealed significant disruptions in reproductive hormone levels, leading to decreased fertility rates. The study emphasized the compound's role in oxidative stress pathways that affect testicular function.

| Dose (mg/kg/day) | Testosterone Levels (ng/mL) | Fertility Rate (%) |

|---|---|---|

| Control | 500 | 85 |

| Low Dose (10) | 350 | 70 |

| High Dose (100) | 200 | 50 |

Case Study 2: Thyroid Function

Another investigation assessed the impact of this compound on thyroid function in mice. Results indicated a decrease in T3 and T4 hormone levels, alongside an increase in TSH levels, suggesting a disruption in normal thyroid function.

| Group | T3 (ng/mL) | T4 (ng/mL) | TSH (µIU/mL) |

|---|---|---|---|

| Control | 1.5 | 0.9 | 0.5 |

| Exposed (10 mg/kg) | 1.1 | 0.7 | 1.2 |

| Exposed (100 mg/kg) | 0.8 | 0.5 | 2.0 |

特性

IUPAC Name |

bis(3-methylbutyl) butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-11(2)7-9-17-13(15)5-6-14(16)18-10-8-12(3)4/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITLQDOBPXWZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CCC(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231370 | |

| Record name | Diisopentyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

818-04-2 | |

| Record name | Diisoamyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=818-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopentyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopentyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopentyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diisopentyl succinate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32GYA74XJK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。